3-Bromo-4-methylisoquinolin-1-amine
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Overview
Description
3-Bromo-4-methylisoquinolin-1-amine: is an organic compound with the molecular formula C10H9BrN2 . It belongs to the class of isoquinolines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylisoquinolin-1-amine typically involves the bromination of 4-methylisoquinoline followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methylisoquinolin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Reduced isoquinoline derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-4-methylisoquinolin-1-amine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology and Medicine:
Industry: In the materials science field, it is used in the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylisoquinolin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Methylisoquinoline: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3-Bromoisoquinoline: Lacks the methyl group, which can influence its reactivity and biological activity.
4-Bromo-3-methylisoquinoline: A positional isomer with different reactivity and properties.
Uniqueness: 3-Bromo-4-methylisoquinolin-1-amine is unique due to the presence of both the bromine and methyl substituents, which confer specific reactivity and potential biological activity. This combination of substituents makes it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-bromo-4-methylisoquinolin-1-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-5H,1H3,(H2,12,13) |
InChI Key |
DNUNRLSIVKLAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)N)Br |
Origin of Product |
United States |
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